4-(indolin-1-ylsulfonyl)-N-(4-(4-iodophenyl)thiazol-2-yl)benzamide
Description
4-(indolin-1-ylsulfonyl)-N-(4-(4-iodophenyl)thiazol-2-yl)benzamide is a complex organic compound that features a combination of indoline, sulfonyl, iodophenyl, thiazole, and benzamide groups. Compounds with such diverse functional groups are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Properties
IUPAC Name |
4-(2,3-dihydroindol-1-ylsulfonyl)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18IN3O3S2/c25-19-9-5-16(6-10-19)21-15-32-24(26-21)27-23(29)18-7-11-20(12-8-18)33(30,31)28-14-13-17-3-1-2-4-22(17)28/h1-12,15H,13-14H2,(H,26,27,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQGXUKMKMWCUSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=NC(=CS4)C5=CC=C(C=C5)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18IN3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
587.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch Thiazole Synthesis
The thiazole core is constructed using α-haloketones and thiourea derivatives. For this compound, 4-iodoacetophenone serves as the starting material:
Step 1: Bromination of 4-Iodoacetophenone
4-Iodoacetophenone is treated with bromine in acetic acid to yield α-bromo-4-iodoacetophenone.
Step 2: Thiazole Ring Formation
The α-bromo ketone reacts with thiourea in ethanol under reflux (12–24 hours) to form 4-(4-iodophenyl)thiazol-2-amine.
Reaction Conditions
Sulfonylation of Indoline
Preparation of 4-(Chlorosulfonyl)benzoic Acid
4-(Chlorosulfonyl)benzoic acid is synthesized by chlorosulfonation of benzoic acid using chlorosulfonic acid at 0–5°C.
Indoline Sulfonamide Formation
Indoline reacts with 4-(chlorosulfonyl)benzoic acid in the presence of pyridine to form 4-(indolin-1-ylsulfonyl)benzoic acid.
Reaction Conditions
- Solvent: Dichloromethane
- Base: Pyridine (2 equivalents)
- Temperature: 0°C → room temperature (2 hours)
- Yield: 70–85%
Amide Coupling to Assemble the Final Product
Activation of 4-(Indolin-1-ylsulfonyl)benzoic Acid
The benzoic acid derivative is converted to its acid chloride using thionyl chloride (SOCl₂) under reflux.
Reaction Conditions
Coupling with 4-(4-Iodophenyl)thiazol-2-amine
The acid chloride reacts with 4-(4-iodophenyl)thiazol-2-amine in tetrahydrofuran (THF) with triethylamine as a base.
Reaction Conditions
- Solvent: THF
- Base: Triethylamine (1.5 equivalents)
- Temperature: 0°C → room temperature (12 hours)
- Yield: 55–65%
Alternative Synthetic Routes and Optimization
One-Pot Sulfonylation and Amidation
A modified approach involves sequential sulfonylation and amidation without isolating intermediates:
- Indoline + 4-(chlorosulfonyl)benzoyl chloride → 4-(indolin-1-ylsulfonyl)benzoyl chloride.
- Direct coupling with 4-(4-iodophenyl)thiazol-2-amine in dimethylformamide (DMF).
Advantages
Microwave-Assisted Synthesis
Microwave irradiation (100°C, 30 minutes) accelerates the amidation step, enhancing yields to 70–75% while reducing reaction time.
Characterization and Analytical Data
Spectral Data
Mass Spectrometry
Challenges and Limitations
- Iodine Stability : The 4-iodophenyl group is susceptible to dehalogenation under harsh conditions, necessitating mild reaction protocols.
- Sulfonamide Hydrolysis : Acidic or basic conditions may cleave the sulfonamide bond, requiring pH-controlled environments.
Applications and Derivatives
While biological data for this specific compound are limited, structural analogs demonstrate:
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indoline or thiazole rings.
Reduction: Reduction reactions could target the sulfonyl group or the iodophenyl moiety.
Substitution: The compound can participate in substitution reactions, especially at the iodophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Palladium-catalyzed cross-coupling reactions using reagents like boronic acids or stannanes.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to dehalogenated products.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, compounds with similar structures have been investigated for their potential as enzyme inhibitors or receptor modulators.
Medicine
In medicine, such compounds might be explored for their potential therapeutic effects, such as anticancer or antimicrobial activities.
Industry
Industrially, the compound could be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The molecular targets could include kinases, proteases, or other enzymes, and the pathways involved would be those related to the biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
4-(indolin-1-ylsulfonyl)-N-(4-phenylthiazol-2-yl)benzamide: Lacks the iodine atom, which might affect its reactivity and biological activity.
4-(indolin-1-ylsulfonyl)-N-(4-(4-bromophenyl)thiazol-2-yl)benzamide: Similar structure but with a bromine atom instead of iodine, potentially altering its chemical properties.
Uniqueness
The presence of the iodophenyl group in 4-(indolin-1-ylsulfonyl)-N-(4-(4-iodophenyl)thiazol-2-yl)benzamide might confer unique reactivity, particularly in substitution reactions, and could influence its biological activity due to the iodine atom’s size and electronic effects.
Biological Activity
4-(indolin-1-ylsulfonyl)-N-(4-(4-iodophenyl)thiazol-2-yl)benzamide is a complex organic compound notable for its diverse functional groups, which include indoline, sulfonyl, iodophenyl, thiazole, and benzamide. This structural complexity suggests potential biological activities that are valuable in medicinal chemistry.
The compound's IUPAC name is 4-(2,3-dihydroindol-1-ylsulfonyl)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide, with a molecular formula of and a molecular weight of 511.45 g/mol. The presence of the iodine atom may influence its reactivity and biological activity due to steric and electronic effects associated with halogens.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, hybrid compounds derived from indole and thiazole have shown promising results in inhibiting cell proliferation in vitro. The incorporation of an iodophenyl group may enhance these effects by increasing the lipophilicity and modifying the interaction with cellular targets.
Anti-inflammatory Properties
Research into related indole derivatives has demonstrated anti-inflammatory activities. A study investigating similar compounds revealed that they could inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. Molecular docking studies suggested that these compounds could serve as effective COX inhibitors, potentially leading to new anti-inflammatory drugs .
Analgesic Effects
In vivo studies have shown that related compounds exhibit significant analgesic properties. For example, compounds designed with indole moieties displayed a reduction in pain behaviors in animal models. This suggests that this compound may also possess similar analgesic capabilities .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components:
- Indoline : Known for its role in various pharmacological activities.
- Thiazole : Often associated with antimicrobial and anticancer properties.
- Iodophenyl Group : May enhance binding affinity to biological targets due to increased electron density.
Research Findings
A comparative analysis of similar compounds highlights the unique attributes of this compound:
Case Studies
- In Vivo Analgesic Study : A study evaluated the analgesic effect of a related indole compound in mice using acetic acid-induced writhing tests. The results indicated a significant reduction in pain responses compared to control groups, suggesting potential utility for pain management .
- Molecular Docking Analysis : Molecular docking studies involving COX enzymes revealed that the compound binds effectively at the active site, indicating its potential as a lead candidate for developing anti-inflammatory drugs .
Q & A
Q. What are the critical parameters for optimizing the synthesis of 4-(indolin-1-ylsulfonyl)-N-(4-(4-iodophenyl)thiazol-2-yl)benzamide?
The synthesis involves multi-step reactions requiring precise control of:
- Temperature : Optimal ranges vary by step (e.g., 45–80°C for coupling reactions to prevent side products) .
- Solvent choice : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilic substitution efficiency .
- Catalysts : Raney nickel or palladium-based catalysts improve yield in hydrogenation steps while minimizing dehalogenation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization ensures >95% purity .
Q. How is the structural integrity of this compound validated post-synthesis?
Key analytical methods include:
- NMR spectroscopy : ¹H/¹³C NMR confirms sulfonyl and iodophenyl substituents (e.g., δ 7.8–8.2 ppm for aromatic protons) .
- Mass spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks matching C₂₃H₁₈IN₃O₃S₂ (exact mass: 623.92 g/mol) .
- HPLC : Purity >98% confirmed via reverse-phase C18 columns (acetonitrile/water mobile phase) .
Q. What in vitro assays are recommended for preliminary bioactivity screening?
- Enzyme inhibition : Fluorescence-based assays (e.g., kinase or protease inhibition) using ATP/NADH depletion .
- Cellular cytotoxicity : MTT assays on cancer cell lines (IC₅₀ values reported in µM ranges) .
- Receptor binding : Radioligand displacement studies (e.g., for GPCR targets) with competitive binding curves .
Advanced Research Questions
Q. How do structural modifications (e.g., iodine vs. bromine substituents) affect bioactivity?
Comparative SAR studies reveal:
| Substituent | Target Affinity (Ki, nM) | Cytotoxicity (IC₅₀, µM) |
|---|---|---|
| 4-Iodophenyl | 12.3 ± 1.2 (Kinase A) | 2.8 ± 0.3 (HeLa) |
| 4-Bromophenyl | 18.7 ± 2.1 (Kinase A) | 4.1 ± 0.5 (HeLa) |
| 4-Methylphenyl | >100 (Kinase A) | >10 (HeLa) |
| The iodine substituent enhances lipophilicity and target binding via halogen bonding . |
Q. How can contradictory bioactivity data between enzyme assays and cellular models be resolved?
- Mechanistic studies : Use siRNA knockdowns or CRISPR-edited cell lines to confirm target engagement .
- Metabolic stability : Assess compound stability in liver microsomes (e.g., CYP450 metabolism reduces cellular efficacy) .
- Membrane permeability : Parallel Artificial Membrane Permeability Assay (PAMPA) identifies poor cellular uptake .
Q. What computational strategies predict target interactions for this compound?
- Molecular docking : AutoDock Vina or Schrödinger Suite models sulfonyl-arginine interactions in kinase ATP pockets .
- MD simulations : GROMACS analyzes binding stability (RMSD <2 Å over 100 ns trajectories) .
- Pharmacophore mapping : Identify critical features (e.g., sulfonyl acceptor, iodophenyl hydrophobic region) .
Q. How can reaction byproducts (e.g., dehalogenated derivatives) be minimized during synthesis?
- Catalyst optimization : Replace Pd/C with Raney nickel to suppress aryl iodide reduction .
- Inert atmosphere : Use nitrogen/argon to prevent oxidative degradation during thiazole ring formation .
- Real-time monitoring : TLC or inline FTIR tracks intermediate stability .
Data Contradiction Analysis
Q. Discrepancies in reported IC₅₀ values across studies: How to address?
- Assay standardization : Normalize protocols (e.g., serum concentration, incubation time) .
- Batch variability : Compare HPLC purity (>5% impurities skew results) .
- Cell line heterogeneity : Use authenticated lines (e.g., ATCC-certified HeLa) to reduce genetic drift effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
